Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a fluorine atom at the 5th position and a carboxylate ester group at the 3rd position of the tetrahydroisoquinoline ring. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . This reaction typically proceeds under reflux conditions to afford the desired tetrahydroisoquinoline derivative.
Industrial production methods may involve multicomponent reactions that improve atom economy, selectivity, and yield of the product . These methods often utilize transition metal-catalyzed cross-dehydrogenative coupling strategies involving direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide or tert-butyl hydroperoxide .
Chemical Reactions Analysis
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the ester group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has a wide range of scientific research applications, including:
Biology: This compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to natural neurotransmitters.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to neurotransmitter receptors and modulating their activity . This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways, ultimately affecting cellular functions and physiological responses.
Comparison with Similar Compounds
Methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the fluorine atom and carboxylate ester group, resulting in different biological activities and chemical reactivity.
Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Similar structure but without the fluorine atom, leading to variations in its chemical properties and applications.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group at the nitrogen atom, which alters its interaction with biological targets and its pharmacological profile.
Properties
Molecular Formula |
C11H12FNO2 |
---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
methyl 5-fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12FNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3 |
InChI Key |
HXRGEXLYKXUMDB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=C(CN1)C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.